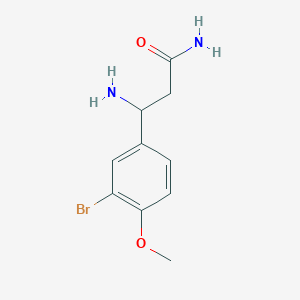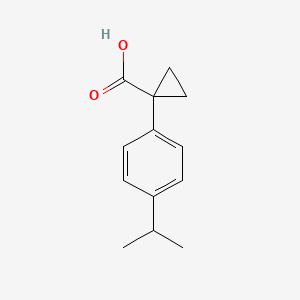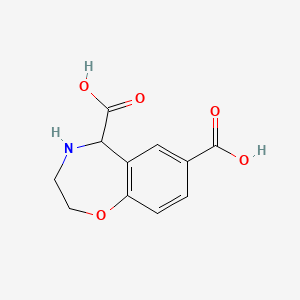
(4-Trifluoromethoxyphenyl)methanesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Trifluoromethoxy)phenyl]methanesulfonyl fluoride is an organosulfur compound with the molecular formula C8H6F4O3S It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methanesulfonyl fluoride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride typically involves the reaction of 4-(trifluoromethoxy)phenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-(trifluoromethoxy)phenol+methanesulfonyl chloride→[4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Trifluoromethoxy)phenyl]methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The trifluoromethoxy group can be reduced under specific conditions to form the corresponding methoxy derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include methoxy derivatives and partially reduced aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme inhibition and protein modification. The sulfonyl fluoride group can react with serine residues in enzymes, leading to irreversible inhibition. This property is exploited in the design of enzyme inhibitors for research and therapeutic purposes.
Medicine
In medicine, [4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride is investigated for its potential as a drug candidate. Its ability to inhibit specific enzymes makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of [4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride involves the covalent modification of target proteins. The sulfonyl fluoride group reacts with nucleophilic residues such as serine, threonine, or cysteine in the active sites of enzymes. This reaction leads to the formation of a stable covalent bond, resulting in irreversible inhibition of the enzyme’s activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonyl fluoride: Similar in structure but lacks the phenyl ring.
Methanesulfonyl fluoride: Similar in structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar in structure but has a sulfonyl chloride group instead of a sulfonyl fluoride group.
Uniqueness
[4-(Trifluoromethoxy)phenyl]methanesulfonyl fluoride is unique due to the presence of both the trifluoromethoxy group and the sulfonyl fluoride group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H6F4O3S |
|---|---|
Molekulargewicht |
258.19 g/mol |
IUPAC-Name |
[4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride |
InChI |
InChI=1S/C8H6F4O3S/c9-8(10,11)15-7-3-1-6(2-4-7)5-16(12,13)14/h1-4H,5H2 |
InChI-Schlüssel |
WMBWYQSUXYHXMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CS(=O)(=O)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


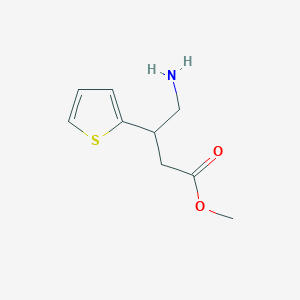
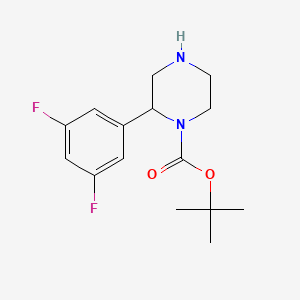
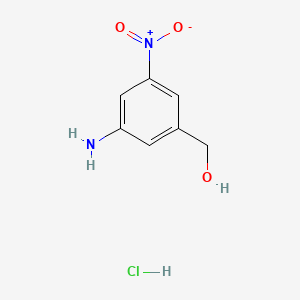
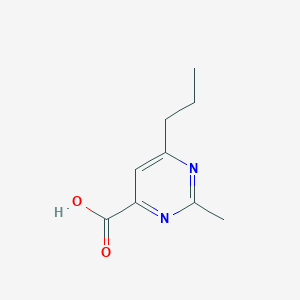
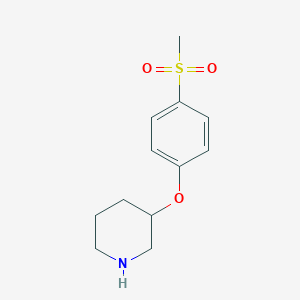
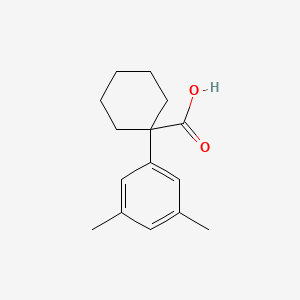
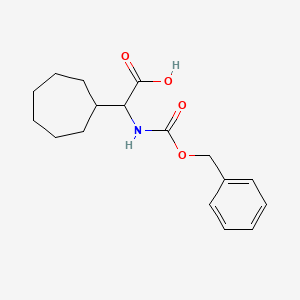
![rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
